N-(2,3-dichlorophenyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

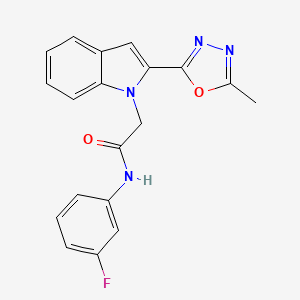

“N-(2,3-dichlorophenyl)isoxazole-5-carboxamide” is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . In a study, a one-pot green approach was used to synthesize new oxazole derivatives .Molecular Structure Analysis

The molecular structure of “this compound” and other isoxazole derivatives can be characterized by techniques such as IR, 1 H NMR, 13 C NMR, CHN analysis, & single-crystal X-ray Crystallography .Applications De Recherche Scientifique

Chemotherapeutic Potential in Colon Cancer A study by Shaw et al. (2012) explored a series of N-phenyl-5-carboxamidyl isoxazoles, among which a derivative exhibited significant anticancer activity against colon tumor cells. This compound was found to inhibit the phosphorylation of STAT3, suggesting its potential as a novel chemotherapeutic agent for treating colon cancer through the inhibition of the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Herbicidal Activity Hamper et al. (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrating significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds. This highlights the potential application of isoxazole derivatives in agricultural chemistry (Hamper et al., 1995).

Insecticidal Activity Yu et al. (2009) prepared 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which, after further modifications, were tested for insecticidal activity. A subset of these compounds demonstrated potential as new insecticides, showing the versatility of isoxazole derivatives in pest control (Yu et al., 2009).

Chemo- and Radioprotective Effects Zhang et al. (2014) studied N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (UTL-5g), showing its protective effects in a septic shock animal model. UTL-5g and its metabolite were effective in increasing survival rates and lowering elevated blood levels of TNF-α and TGF-β, indicating its potential as a protective agent against the harmful effects of chemotherapy and radiation (Zhang et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

A structurally similar compound, 5-(2,3-dichlorophenyl)-n-(pyridin-4-ylmethyl)-3-thiocyanatopyrazolo[1,5-a]pyrimidin-7-amine, has been reported to target cyclin-dependent kinase 2 (cdk2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

It can be hypothesized that, like other similar compounds, it may interact with its target protein (such as cdk2) and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

If it indeed targets cdk2, it could potentially influence the cell cycle regulation pathway .

Result of Action

If it acts on cdk2, it could potentially influence cell proliferation and division .

Propriétés

IUPAC Name |

N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(9(6)12)14-10(15)8-4-5-13-16-8/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLTGRCWRJXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

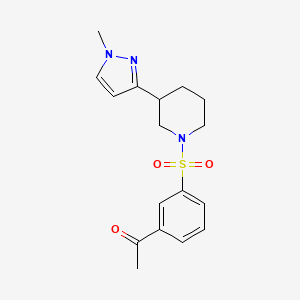

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)

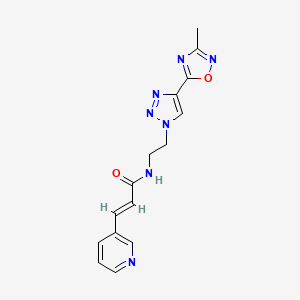

![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)

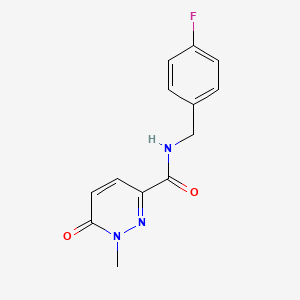

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)

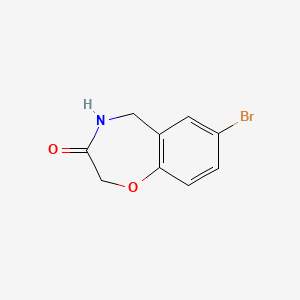

![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)

![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)

![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)

![5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2752866.png)